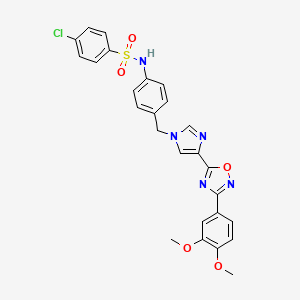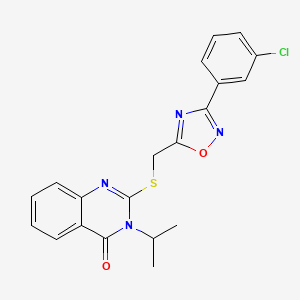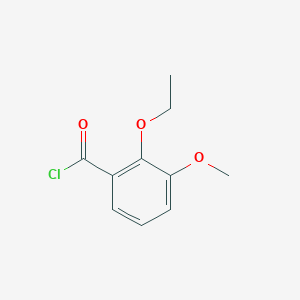
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, also known as HMDMF, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway, leading to cell death. In inflammatory cells, this compound has been found to inhibit the NF-κB pathway and activate the Nrf2 pathway, leading to reduced inflammation. In neurons, this compound has been shown to activate the PI3K/Akt pathway and increase the expression of neurotrophic factors, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to induce DNA damage and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species and nitric oxide, which can cause tissue damage. In neurons, this compound has been found to increase the expression of synaptic proteins and improve synaptic plasticity, the ability of neurons to change their connections in response to experience.
Vorteile Und Einschränkungen Für Laborexperimente
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and limited bioavailability in vivo, which may affect its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, including the investigation of its potential therapeutic effects in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways in cells. Finally, the development of novel delivery methods and formulations may improve the bioavailability of this compound and enhance its therapeutic potential.
Synthesemethoden
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions, including methylation and demethylation, to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has been studied for its potential therapeutic effects in various areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSKTDPPVFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)



![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)

